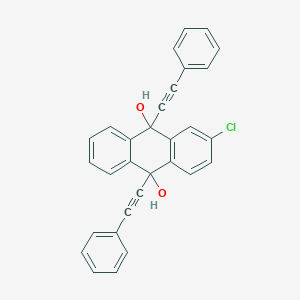
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chloro and phenylethynyl groups attached to the anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps of organic reactions. One common method includes the use of anthracene as the starting material, which undergoes a series of reactions such as halogenation, alkynylation, and hydroxylation to introduce the chloro, phenylethynyl, and hydroxyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a fluorescent dye in chemiluminescence research.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of lightsticks and other luminescent materials.
Wirkmechanismus
The mechanism by which 2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful in various imaging and detection applications. The molecular targets and pathways involved include interactions with specific biomolecules that can enhance or quench its fluorescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: A similar compound without the chloro and hydroxyl groups, known for its strong fluorescence.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Another derivative with a chloro group at a different position.
Uniqueness
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both chloro and hydroxyl groups, which can significantly alter its chemical reactivity and fluorescence properties compared to its analogs. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Eigenschaften
CAS-Nummer |
80034-04-4 |
|---|---|
Molekularformel |
C30H19ClO2 |
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
2-chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C30H19ClO2/c31-24-15-16-27-28(21-24)30(33,20-18-23-11-5-2-6-12-23)26-14-8-7-13-25(26)29(27,32)19-17-22-9-3-1-4-10-22/h1-16,21,32-33H |
InChI-Schlüssel |
ACQCHYBFLNPFGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2(C3=C(C=C(C=C3)Cl)C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


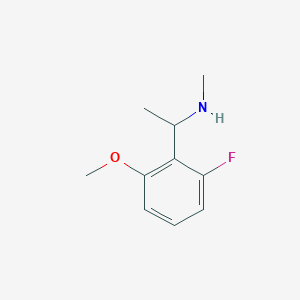
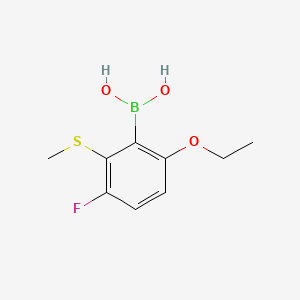

![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)

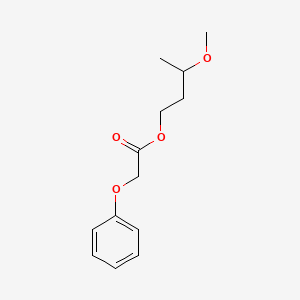

![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
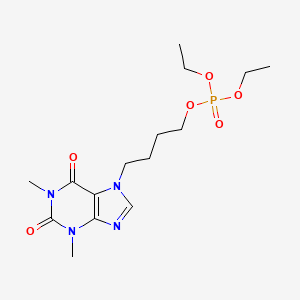
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
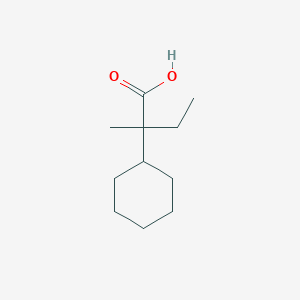
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
